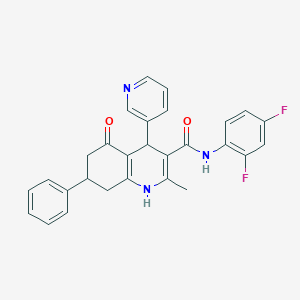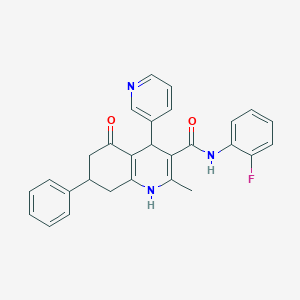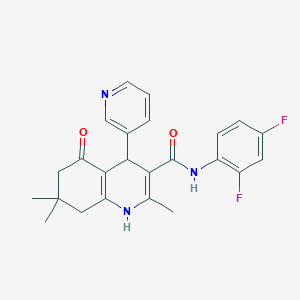![molecular formula C25H22ClF3N2O3 B303860 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303860.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CTQ is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors, including COX-2, protein kinase C, and the mitogen-activated protein kinase (MAPK) pathway. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to interact with DNA and RNA, which may contribute to its anticancer properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's mechanism of action is complex and requires further investigation to fully understand its therapeutic potential.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2, which reduces inflammation and pain. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which inhibits their growth and proliferation. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to interact with DNA and RNA, which may contribute to its anticancer properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's effects on the body are still being studied, and further research is needed to fully understand its potential benefits and limitations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments, including its synthetic nature, high purity, and yield. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also a versatile compound that can be modified to enhance its properties or target specific enzymes or receptors. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's limitations include its complex mechanism of action, which requires further investigation. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's potential toxicity and side effects are also a concern, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its potential applications in drug development, cancer therapy, and inflammation treatment. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's mechanism of action requires further investigation, and more studies are needed to determine its safety and efficacy. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's potential as a therapeutic agent for various diseases and conditions is still being explored, and its full potential has yet to be realized. Further research is needed to fully understand N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's properties and potential applications.
Conclusion
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide's potential as a therapeutic agent for various diseases and conditions is still being explored, and more research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline, 3-methoxybenzaldehyde, and 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the presence of a catalyst and solvent. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired product. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pharmacology, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to act as a potent inhibitor of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to exhibit antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C25H22ClF3N2O3 |
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClF3N2O3/c1-13-21(24(33)31-19-12-15(25(27,28)29)9-10-17(19)26)22(14-5-3-6-16(11-14)34-2)23-18(30-13)7-4-8-20(23)32/h3,5-6,9-12,22,30H,4,7-8H2,1-2H3,(H,31,33) |
Clave InChI |
XWSSYGVNVWBDAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)
![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)



